molecular formula C17H18ClN3O3 B6425319 3-[(3-chloropyridin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide CAS No. 2034556-09-5

3-[(3-chloropyridin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide

Cat. No.: B6425319
CAS No.: 2034556-09-5
M. Wt: 347.8 g/mol
InChI Key: JBDUMGDBUVOJNB-UHFFFAOYSA-N
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Description

3-[(3-Chloropyridin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative characterized by a 3-chloropyridinyloxy substituent and a 2-methoxyphenyl group. The 3-chloropyridine moiety may enhance binding affinity through halogen bonding, while the 2-methoxyphenyl group contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name

3-(3-chloropyridin-4-yl)oxy-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-23-16-5-3-2-4-14(16)20-17(22)21-9-7-12(11-21)24-15-6-8-19-10-13(15)18/h2-6,8,10,12H,7,9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDUMGDBUVOJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Piperazine-based analogues (e.g., ) may exhibit improved water solubility due to the additional nitrogen atoms.

Substituent Effects :

  • Halogen vs. Trifluoromethyl : The 3-chloropyridine group in the target compound provides moderate halogen bonding, while trifluoromethyl groups (e.g., in ) enhance electron-withdrawing properties and metabolic resistance.
  • Methoxy Groups : The 2-methoxyphenyl substituent in the target compound balances lipophilicity, whereas longer alkoxy chains (e.g., 3-methoxypropyl in ) may improve tissue penetration.

Solid-State Properties :

  • The patent in highlights the importance of solid-state forms (e.g., crystalline vs. amorphous) for bioavailability. While data for the target compound are unavailable, morpholine-containing analogues () may exhibit superior crystallinity due to hydrogen-bonding motifs.

Research Findings and Limitations

  • Pharmacological Data Gaps: No explicit bioactivity or pharmacokinetic data for the target compound are provided in the evidence. Comparisons are based on structural inferences from analogues.
  • Kinase Inhibition Potential: Piperazine-carboxamide derivatives () are frequently explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. The target compound’s pyrrolidine core may offer a distinct binding mode.

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